4-[(Benzyloxy)methyl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(phenylmethoxymethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9H,10-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRISHJFEBJVKFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 4 Benzyloxy Methyl Aniline
Electrophilic Aromatic Substitution Dynamics of the Substituted Aniline (B41778) Ring
The aniline ring in 4-[(benzyloxy)methyl]aniline is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. This primary amine functionality significantly increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. The activating effect of the amino group directs incoming electrophiles to the ortho and para positions relative to it. libretexts.org In the case of this compound, the para position is already occupied by the (benzyloxy)methyl group. Therefore, electrophilic substitution is expected to occur predominantly at the ortho positions (C2 and C6) to the amino group.
The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring by an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. numberanalytics.com The stability of this intermediate is a key factor in determining the reaction rate. The electron-donating amino group helps to stabilize the positive charge in the arenium ion through resonance, thus accelerating the reaction. The final step involves the loss of a proton from the arenium ion to restore the aromaticity of the ring. numberanalytics.com
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration would introduce a nitro group onto the aniline ring, while halogenation would introduce a halogen atom. The specific conditions and reagents used will determine the outcome of the reaction. For example, nitration is typically carried out using a mixture of nitric acid and sulfuric acid. numberanalytics.com
Nucleophilic Reactivity of the Primary Amine Functionality
The primary amine group of this compound is a key site of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electrophilic centers. This reactivity is fundamental to many of the transformations that this compound undergoes.
One of the most common reactions involving the primary amine is its reaction with electrophiles such as alkyl halides or acyl chlorides. For instance, N-alkylation can be achieved by reacting the aniline with an alkyl halide in the presence of a base. fishersci.co.uk Similarly, acylation with an acyl chloride or anhydride (B1165640) yields the corresponding amide. These reactions are crucial for building more complex molecular structures.
Reductive amination is another important reaction showcasing the nucleophilic character of the amine. In this process, the aniline reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. fishersci.co.uk Reagents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) are often used for the reduction step. fishersci.co.uk
The amine group can also participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides or triflates. This reaction is a powerful tool for the synthesis of more complex diarylamines and related structures. The nucleophilicity of the amine is a critical factor for the success of these coupling reactions.
Reactions at the Benzylic Position: Analysis of Intermediates and Stabilization
The benzylic position in this compound, the carbon atom attached to both the aniline ring and the benzyloxy group, exhibits enhanced reactivity. This heightened reactivity is attributed to the ability of the adjacent aromatic ring to stabilize reaction intermediates, whether they are radicals, carbocations, or carbanions, through resonance. chemistrysteps.comlibretexts.org
Benzylic Halogenation: One of the characteristic reactions at the benzylic position is free radical halogenation. libretexts.orgkhanacademy.org When treated with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, selective bromination occurs at the benzylic carbon. libretexts.orgyoutube.com The mechanism proceeds through a benzylic radical intermediate. libretexts.org This radical is stabilized by delocalization of the unpaired electron into the π-system of the benzene (B151609) ring, making the benzylic C-H bond weaker and more susceptible to homolytic cleavage. chemistrysteps.comlibretexts.org
Oxidation of the Benzylic Carbon: The benzylic position is also susceptible to oxidation. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or sodium dichromate (Na2Cr2O7) can oxidize the benzylic carbon. chemistrysteps.comlibretexts.org The presence of at least one hydrogen atom on the benzylic carbon is a prerequisite for this reaction to proceed. chemistrysteps.comlibretexts.org The reaction mechanism is complex and is believed to involve the formation of benzylic radical intermediates. libretexts.org
Nucleophilic Substitution at the Benzylic Position: Benzylic substrates can readily undergo nucleophilic substitution reactions via both SN1 and SN2 mechanisms. chemistrysteps.comkhanacademy.org The SN1 pathway is favored due to the formation of a resonance-stabilized benzylic carbocation intermediate. chemistrysteps.com The positive charge on the benzylic carbon is delocalized over the aromatic ring, significantly stabilizing the intermediate and facilitating its formation. chemistrysteps.com For SN2 reactions, the accessibility of the benzylic carbon to the incoming nucleophile is a key factor. chemistrysteps.com
Table 1: Reactivity at the Benzylic Position
| Reaction Type | Reagents/Conditions | Intermediate | Stabilization |
|---|---|---|---|
| Halogenation | N-Bromosuccinimide (NBS), initiator | Benzylic Radical | Resonance |
| Oxidation | KMnO4 or Na2Cr2O7, heat | Benzylic Radical | Resonance |
| SN1 Substitution | Protic solvent | Benzylic Carbocation | Resonance |
| SN2 Substitution | Strong nucleophile | Pentacoordinate Transition State | - |
Selective Deprotection and Transformation of the Benzyloxy Group
Catalytic Hydrogenolysis: The most common method for cleaving a benzyl (B1604629) ether is catalytic hydrogenolysis. organic-chemistry.org This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas. organic-chemistry.org The reaction proceeds to yield the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org This method is generally clean and high-yielding. For substrates containing other reducible functional groups, such as alkenes or alkynes, careful selection of the catalyst and reaction conditions is necessary to achieve selectivity. organic-chemistry.org Using a hydrogen transfer reagent like 1,4-cyclohexadiene (B1204751) can sometimes limit the availability of hydrogen and improve selectivity. organic-chemistry.org
Acidic Cleavage: Strong acids can also be used to cleave benzyl ethers. organic-chemistry.org However, this method is generally less favored as it is limited to substrates that are stable under strongly acidic conditions. organic-chemistry.org
Oxidative Deprotection: In some cases, the benzyl group can be removed oxidatively. organic-chemistry.org For instance, certain oxidizing agents can convert the benzyl ether to a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions to release the free alcohol. organic-chemistry.org More specialized methods, sometimes involving photoremovable protecting groups like the 2-nitrobenzyl group, have also been developed, particularly for applications in biochemistry. organic-chemistry.org
Table 2: Deprotection Methods for the Benzyloxy Group
| Method | Reagents | Byproduct | Key Considerations |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Toluene | Can reduce other functional groups. |
| Acidic Cleavage | Strong Acid (e.g., HBr) | Benzyl Bromide | Substrate must be acid-stable. |
| Oxidative Deprotection | Oxidizing Agent (e.g., DDQ) | Benzaldehyde | Depends on the specific benzyl ether. |
Kinetic Studies and Thermodynamic Characterization of Reaction Pathways
Kinetic Requirements: The rate of a reaction is governed by its activation energy (Ea) or Gibbs free energy of activation (ΔG‡). dalalinstitute.com Reactions with lower activation energies proceed faster. For electrophilic aromatic substitution on the aniline ring, the electron-donating amino group lowers the activation energy by stabilizing the arenium ion intermediate, thus increasing the reaction rate compared to unsubstituted benzene. libretexts.org The kinetics of nucleophilic reactions at the amine group will depend on the strength of the nucleophile and the electrophile, as well as steric factors. libretexts.org For reactions at the benzylic position, the stability of the intermediate (radical or carbocation) directly influences the reaction kinetics. chemistrysteps.com
Thermodynamic Requirements: The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). dalalinstitute.com A negative ΔG indicates a spontaneous reaction that favors product formation at equilibrium. dalalinstitute.com The Gibbs free energy change is composed of an enthalpy term (ΔH) and an entropy term (ΔS). dalalinstitute.com For many organic reactions, the enthalpy change, which relates to bond energies, is the dominant factor. dalalinstitute.com Exothermic reactions (negative ΔH) are generally thermodynamically favorable.
Computational studies on similar molecules, such as the reaction of 4-methylaniline with hydroxyl radicals, have been used to calculate reaction mechanisms, rate coefficients, and thermodynamic parameters. mdpi.comresearchgate.net These studies employ methods like transition state theory and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory to model reaction kinetics over a range of temperatures and pressures. mdpi.comresearchgate.net Similar computational approaches could be applied to the reactions of this compound to predict reaction pathways and their energetic profiles.
The adsorption of aniline onto surfaces has also been studied from a kinetic and thermodynamic perspective, revealing information about the spontaneity and mechanism of the interaction. kau.edu.sa While not a chemical reaction in the traditional sense, such studies highlight the importance of understanding the energetic factors that govern molecular interactions.
Derivatization and Functionalization Strategies Employing 4 Benzyloxy Methyl Aniline
Condensation Reactions Leading to Schiff Bases and Imine Derivatives
The primary amine group of 4-[(Benzyloxy)methyl]aniline readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. derpharmachemica.comnanobioletters.com This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the imine. nanobioletters.com The reaction can be carried out under various conditions, sometimes catalyzed by acids or performed under solvent-free conditions. scirp.orgnih.gov
These Schiff base derivatives are valuable intermediates in organic synthesis and have been investigated for their potential biological activities. The general reaction for the formation of a Schiff base from this compound is depicted below:
Reaction Scheme: this compound + R-CHO (Aldehyde) → 4-[(Benzyloxy)methyl]phenyl-imine-R + H₂O
The synthesis of various imine derivatives has been reported, showcasing the versatility of this reaction. For instance, the reaction of anilines with benzaldehyde and its derivatives can yield N-Benzylideneaniline and related compounds. nih.gov Studies have shown that the reaction conditions, such as the presence of a catalyst and the nature of the solvent, can influence the reaction rate and yield. scirp.orgnih.gov
| Aniline (B41778) Derivative | Carbonyl Compound | Product | Reaction Conditions | Yield |
|---|---|---|---|---|
| Aniline | Benzaldehyde | N-Benzylideneaniline | Kinnow peel powder catalyst | 85% nih.gov |
| 4-methoxyaniline | 4-methoxybenzaldehyde | (E)-4-methoxy-N-(4-methoxybenzylidene)aniline | Methanol, reflux | Not specified idosr.org |
| 4-Methyl Benzyl (B1604629) amine | 2-hydroxy 5-Nitro Acetophenone | (4-Methyl benzyl 2-Hydroxy 5-NitroAceto) imine | Condensation reaction | Not specified researchgate.net |
Formation of Amides, Ureas, and Carbamates via Acylation and Related Reactions
The nucleophilic nature of the amino group in this compound allows for its facile reaction with acylating agents to form amides, ureas, and carbamates.
Amide Formation: Acylation with acyl chlorides or anhydrides in the presence of a base results in the formation of N-acylated derivatives. This reaction is a fundamental transformation in organic chemistry for the introduction of an acyl group onto an amine.
Urea Formation: this compound can react with isocyanates or carbamoyl chlorides to produce substituted ureas. bioorganic-chemistry.comresearchgate.net Alternatively, ureas can be synthesized through the reaction of amines with a carbonyl source. organic-chemistry.org Palladium-catalyzed reactions have also been developed for the synthesis of unsymmetrical ureas from aryl halides and ureas. organic-chemistry.org
Carbamate Formation: The reaction of this compound with chloroformates or other carbamoylating agents yields carbamates. These reactions are crucial for the installation of protecting groups on the nitrogen atom or for the synthesis of biologically active molecules.
These derivatization strategies are essential for modifying the properties of this compound, such as its solubility, reactivity, and biological activity.
Diazotization and Subsequent Coupling Reactions for Azo Compound Synthesis
The primary aromatic amine functionality of this compound can be converted into a diazonium salt through a process called diazotization. organic-chemistry.org This reaction is typically carried out at low temperatures in the presence of a nitrous acid source, such as sodium nitrite and a strong acid. organic-chemistry.orgnih.gov The resulting diazonium salt is a highly reactive intermediate.
These diazonium salts are valuable electrophiles in azo coupling reactions. nucleos.comwikipedia.org In this type of electrophilic aromatic substitution, the diazonium ion reacts with an electron-rich aromatic compound, such as a phenol or another aniline, to form an azo compound, which is characterized by the -N=N- functional group. nucleos.comwikipedia.orgunb.ca Azo compounds are known for their vibrant colors and are widely used as dyes. nucleos.comwikipedia.org
The general two-step process for the synthesis of an azo dye from this compound is as follows:
Diazotization: this compound + NaNO₂ + 2HX → [4-[(Benzyloxy)methyl]phenyl]N₂⁺X⁻ + NaX + 2H₂O
Azo Coupling: [4-[(Benzyloxy)methyl]phenyl]N₂⁺X⁻ + Ar-H (electron-rich aromatic) → 4-[(Benzyloxy)methyl]phenyl-N=N-Ar + HX
The specific color of the resulting azo dye depends on the structure of the aromatic coupling partner. unb.ca This reaction is a cornerstone of the dye industry and allows for the synthesis of a vast array of colored compounds. nucleos.com
Alkylation and Arylation Reactions for C-N Bond Formation
The nitrogen atom in this compound can participate in alkylation and arylation reactions to form new carbon-nitrogen (C-N) bonds. These reactions are fundamental in organic synthesis for building more complex molecular architectures.
N-Alkylation: The amino group can be alkylated using various alkylating agents, such as alkyl halides or alcohols. The reaction of anilines with alcohols, often catalyzed by transition metals like iridium or ruthenium, is considered a green method for synthesizing N-alkylated amines. nih.gov Nickel-catalyzed alkylation of aniline with benzyl alcohol has also been reported. researchgate.net
N-Arylation: The formation of a C-N bond between the aniline nitrogen and an aromatic ring is known as N-arylation. This can be achieved through several methods, including Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple an amine with an aryl halide or triflate. Another approach involves the reaction of anilines with benzyne intermediates. nih.gov Furthermore, C-H arylation reactions can be achieved using in situ generated aryl diazonium salts from aniline under visible light photocatalysis.
These C-N bond-forming reactions are crucial for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials with specific electronic properties. researchgate.net
Analytical Derivatization Techniques for Enhanced Detection and Quantification
In analytical chemistry, derivatization is a technique used to modify an analyte to improve its detection and quantification. This compound and similar aniline derivatives can be used as derivatizing agents, or can themselves be derivatized, to enhance their analytical properties in various chromatographic and spectrometric methods.
Application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
In liquid chromatography-mass spectrometry (LC-MS/MS), derivatization is often employed to improve the ionization efficiency and fragmentation patterns of analytes, leading to increased sensitivity and selectivity. ddtjournal.comdaneshyari.com For compounds that are difficult to ionize or fragment, chemical derivatization can introduce a readily ionizable tag. daneshyari.com
For instance, aniline can be used as a derivatizing agent for carboxylic acids, making them more amenable to reversed-phase LC-MS analysis. nih.gov The derivatization introduces a phenyl group, which can improve the chromatographic retention and provide a site for efficient ionization. However, studies have shown that derivatization efficiency with aniline can be variable. nih.gov
The general principle involves reacting the target analyte with a derivatizing reagent that has a high ionization efficiency, such as a quaternary ammonium (B1175870) group or a proton-affine moiety. This leads to a significant enhancement in the signal intensity in the mass spectrometer.
High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis
High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. Method development in HPLC often involves optimizing parameters such as the stationary phase, mobile phase composition, and detection wavelength to achieve the desired separation and sensitivity.
For compounds like this compound and its derivatives, HPLC methods are crucial for assessing purity and quantifying impurities. For example, an HPLC method has been developed for the detection of 4-benzyloxy benzylidene aniline as an impurity in 4-benzyloxy benzylidene-4-fluoroaniline. google.com This method utilizes a phenyl bonded silica (B1680970) chromatographic column and a mobile phase consisting of an aqueous solution containing an amine substance or a phosphate (B84403), acetate (B1210297), or formate buffer with an organic solvent. google.com The detection wavelength is typically set in the range of 250-350 nm. google.com
The development of robust HPLC methods is essential for quality control in the synthesis and manufacturing of chemical compounds.
| Parameter | Condition |
|---|---|
| Chromatographic Column | Phenyl bonded silica google.com |
| Mobile Phase | Aqueous solution with amine substance or buffer (phosphate, acetate, or formate) and organic solvent google.com |
| Detection Wavelength | 250-350 nm google.com |
| Analyte | 4-benzyloxy benzylidene aniline (impurity) google.com |
| Matrix | 4-benzyloxy benzylidene-4-fluoroaniline google.com |
Advanced Spectroscopic and Computational Characterization of 4 Benzyloxy Methyl Aniline and Its Derivatives
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure Elucidation
Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups and elucidating the molecular structure of a compound. The analysis of Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra for 4-[(Benzyloxy)methyl]aniline allows for the assignment of characteristic vibrational modes.
The primary amine (NH₂) group of the aniline (B41778) moiety gives rise to characteristic stretching vibrations. Typically, primary amines show two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes, respectively researchgate.net. The NH₂ scissoring (bending) vibration is expected to appear in the 1650-1580 cm⁻¹ range.
The aromatic rings contribute several distinct bands. The C-H stretching vibrations of the benzene (B151609) and aniline rings are anticipated to occur above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically produce a series of bands in the 1600-1450 cm⁻¹ region.
The methylene (B1212753) (-CH₂-) bridge and the ether linkage also have characteristic vibrations. The asymmetric and symmetric stretching vibrations of the CH₂ group are expected in the 2950-2850 cm⁻¹ range, while the C-O-C asymmetric stretching of the benzyl (B1604629) ether is typically a strong band found around 1250-1200 cm⁻¹, with the symmetric stretch appearing near 1050 cm⁻¹ researchgate.net.
A summary of the expected key vibrational frequencies for this compound is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Asymmetric Stretching | ~3450 | Primary Amine (NH₂) |
| N-H Symmetric Stretching | ~3360 | Primary Amine (NH₂) |
| Aromatic C-H Stretching | 3100-3000 | Aromatic Rings |
| Aliphatic C-H Stretching (CH₂) | 2950-2850 | Methylene Bridge |
| N-H Scissoring (Bending) | 1620-1580 | Primary Amine (NH₂) |
| Aromatic C=C Ring Stretching | 1600, 1580, 1500, 1450 | Aromatic Rings |
| CH₂ Scissoring (Bending) | ~1465 | Methylene Bridge |
| C-N Stretching | 1340-1250 | Aryl Amine |
| C-O-C Asymmetric Stretching | 1250-1200 | Benzyl Ether |
| C-O-C Symmetric Stretching | 1070-1020 | Benzyl Ether |
| Aromatic C-H Out-of-Plane Bending | 900-675 | Aromatic Rings |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural assignment of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. The two protons of the primary amine (NH₂) would likely appear as a broad singlet. The aromatic region would be complex, showing signals for the AA'BB' system of the 1,4-disubstituted aniline ring and the monosubstituted benzyl ring. The two methylene groups (-CH₂-) are chemically distinct and would appear as singlets. Based on data from analogous compounds like N-benzyl-4-methyl-aniline, the benzylic protons are expected in the 4-5 ppm range rsc.org.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The spectrum is expected to show signals for the twelve aromatic carbons and the two aliphatic methylene carbons. The chemical shifts can be predicted based on substituent effects and data from related structures rsc.orgrsc.org. The carbons of the aniline ring are influenced by the electron-donating amine group and the electron-withdrawing benzyloxymethyl group.
The predicted chemical shifts for this compound are detailed in the tables below.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| NH₂ | 3.5 - 4.5 | broad s | 2H |
| Ar-H (Aniline Ring, ortho to NH₂) | 6.6 - 6.8 | d | 2H |
| Ar-H (Aniline Ring, meta to NH₂) | 7.0 - 7.2 | d | 2H |
| Ar-H (Benzyl Ring) | 7.2 - 7.4 | m | 5H |
| O-CH₂-Ar | ~4.5 | s | 2H |
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted δ (ppm) |
|---|---|
| C (ipso, attached to NH₂) | ~146 |
| C (ipso, attached to CH₂) | ~130 |
| CH (Aniline Ring, ortho to NH₂) | ~115 |
| CH (Aniline Ring, meta to NH₂) | ~130 |
| C (ipso, Benzyl Ring) | ~138 |
| CH (ortho, Benzyl Ring) | ~128 |
| CH (meta, Benzyl Ring) | ~129 |
| CH (para, Benzyl Ring) | ~128 |
| O-CH₂-Ar | ~70 |
Electronic Absorption Spectroscopy (UV-Vis) and Analysis of Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum of this compound is expected to be dominated by electronic transitions within the aniline and benzene chromophores spcmc.ac.in.
The primary transitions observed are π → π* and n → π. The π → π transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically responsible for the strong absorption bands in aromatic systems libretexts.org. The aniline chromophore generally exhibits two main π → π* absorption bands. For aniline itself, these occur around 230 nm (the E2-band or primary band) and 280 nm (the B-band or secondary band) spcmc.ac.in. The presence of the benzyloxymethyl substituent is expected to cause a slight bathochromic (red) shift in these absorptions due to its electronic effects on the chromophore.
The n → π* transition involves the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital youtube.comuzh.ch. These transitions are typically much weaker in intensity than π → π* transitions and may be observed as a shoulder on the main absorption bands or be obscured by them.
| Transition Type | Chromophore | Expected λₘₐₓ (nm) |
| π → π* (E2-band) | Aniline Ring | ~235 - 245 |
| π → π* (B-band) | Aniline Ring | ~285 - 295 |
| π → π | Benzene Ring | ~255 - 265 |
| n → π | Amine (N:) | Weak / Obscured |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.
The molecular formula of this compound is C₁₄H₁₅NO, which corresponds to a monoisotopic mass of 213.1154 Da. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 213.
The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. For this compound, the most characteristic fragmentation is the cleavage of the benzylic C-O bond. This leads to the formation of the highly stable benzyl cation, which rearranges to the even more stable tropylium cation ([C₇H₇]⁺). This fragment is expected to be the base peak in the spectrum at m/z 91 rsc.orglibretexts.orgchemguide.co.uk.
Other significant fragmentation pathways include the cleavage of the C-O bond with charge retention on the aniline-containing fragment, leading to a peak at m/z 106 ([C₇H₈N]⁺), and the cleavage of the bond between the aniline ring and the methylene group, resulting in a benzyloxy radical and a fragment at m/z 106.
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 213 | Molecular Ion | [C₁₄H₁₅NO]⁺˙ | - |
| 108 | Hydroxytropylium ion or cresol radical cation | [C₇H₈O]⁺˙ | α-cleavage at the ether oxygen |
| 106 | Aminobenzyl cation or methyleneanilinium ion | [C₇H₈N]⁺ | Cleavage of the ArCH₂-O bond |
| 91 | Tropylium cation (Base Peak) | [C₇H₇]⁺ | Cleavage of the O-CH₂Ar bond |
| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of CH₂ from tropylium ion |
Density Functional Theory (DFT) Computational Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. Such studies provide deep insights that complement experimental data dntb.gov.uanih.gov.
Geometry Optimization and Conformational Landscapes
Geometry optimization calculations using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), are performed to find the minimum energy structure of this compound nih.govresearchgate.net. This process determines the most stable three-dimensional arrangement of the atoms by calculating the optimal bond lengths, bond angles, and dihedral (torsion) angles.
The key flexible dihedral angles in the molecule are around the C-C-O-C and C-O-C-C bonds of the ether linkage. Computational studies on similar benzyloxy-containing molecules have shown that conformations where the C-O-C-C torsion angle is close to 180° (anti conformation) are often the most stable nih.govresearchgate.net. The optimization would also reveal the geometry of the amine group relative to the aniline ring.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity and electronic properties based on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.orgnih.gov. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity youtube.compku.edu.cn.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly on the nitrogen atom and the π-system of the ring. This indicates that this part of the molecule is the most susceptible to electrophilic attack. The LUMO is likely distributed over the π* antibonding orbitals of both aromatic rings.
A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations can provide precise energy values for these orbitals, allowing for the quantification of the energy gap and other electronic parameters like ionization potential and electron affinity.
| Parameter | Description | Predicted Characteristics for this compound |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | High, indicating good electron-donating ability |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Low, indicating electron-accepting ability |
| ΔE (LUMO-HOMO) | Energy Gap | Relatively small, suggesting moderate to high reactivity |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its reactive behavior. The MEP surface illustrates the electrostatic potential, which is the force experienced by a positive test charge at any point in the surrounding space. This mapping is color-coded to identify electron-rich and electron-deficient regions, which are indicative of sites for electrophilic and nucleophilic attacks, respectively.
In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, correspond to areas with a high electron density. These are sites that are susceptible to electrophilic attack. Conversely, regions with positive electrostatic potential, shown in shades of blue, are electron-deficient and are the preferred sites for nucleophilic attack. Green areas represent neutral or regions of very low electrostatic potential.
For this compound, the MEP map is predicted to show distinct regions of varying potential based on its functional groups.
Negative Potential Regions: The most significant negative potential is expected to be localized on the nitrogen atom of the aniline's amino group and the oxygen atom of the benzyloxy group. These atoms possess lone pairs of electrons, making them electron-rich and the primary sites for electrophilic interactions and hydrogen bonding.
Positive Potential Regions: The hydrogen atoms of the amino group (-NH2) are anticipated to be the most prominent regions of positive potential (blue). This is due to the electron-withdrawing nature of the nitrogen atom they are attached to, making them acidic and prone to interaction with nucleophiles.
Aromatic Rings: The π-electron clouds of the two aromatic rings (aniline and benzyl) will also influence the MEP, generally showing a slightly negative potential above and below the plane of the rings, which can be involved in π-π stacking interactions.
Understanding these reactive sites is fundamental for predicting how the molecule will interact with other chemical species, including biological receptors or other reactants.
Natural Bond Orbital (NBO) Analysis and Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of the electron density distribution in a molecule, revealing intramolecular charge transfer (ICT) and hyperconjugative interactions. It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying their stabilization energy using second-order perturbation theory. A higher stabilization energy, E(2), indicates a more significant interaction and greater electron delocalization.
Aniline Ring Interactions: The most substantial charge transfer is anticipated from the lone pair of the nitrogen atom (a donor n orbital) to the antibonding π* orbitals of the attached aniline ring. This n → π* interaction is characteristic of aniline and its derivatives and is responsible for the electron-donating nature of the amino group, which activates the aromatic ring.
Benzyloxy Group Interactions: The lone pairs on the ether oxygen atom (n orbitals) can also act as donors. Significant delocalization can occur from these lone pairs into the antibonding σ* orbitals of adjacent C-C and C-H bonds (n → σ*).
Aromatic System Delocalization: Within the aromatic rings, strong interactions occur between the filled π orbitals (donors) and the empty π* orbitals (acceptors), which is characteristic of the delocalized π-system in benzene rings.
These delocalization effects lead to a more stabilized molecular structure. The table below presents typical stabilization energies for key interactions observed in molecules with similar functional groups, calculated using DFT methods.
| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) | Significance |
|---|---|---|---|---|
| n(N) | π(C-C)ring | n → π | ~40-60 | Strong delocalization of N lone pair into the aniline ring. |
| π(C-C)ring | π(C-C)ring | π → π | ~15-25 | Standard π-conjugation within the aromatic system. |
| n(O) | σ(C-C) | n → σ | ~1-5 | Hyperconjugation from oxygen lone pair to adjacent single bonds. |
| σ(C-H) | σ(C-C) | σ → σ | ~2-6 | Stabilization from C-H bond delocalization. |
Note: The E(2) values are representative and based on computational studies of analogous aniline and benzyl ether compounds.
Theoretical Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, which is crucial for applications in optoelectronics, such as frequency conversion and optical switching. The NLO response of a molecule is primarily determined by its molecular polarizability (α) and first-order hyperpolarizability (β). Large β values are indicative of a strong NLO response.
Theoretical quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. For organic molecules, a significant NLO response is often associated with a donor-acceptor structure connected by a π-conjugated system (D-π-A). This arrangement facilitates intramolecular charge transfer upon excitation, which enhances the hyperpolarizability.
Computational studies on related aniline derivatives show that the substitution pattern on the aromatic ring significantly impacts the NLO properties. The table below compares theoretically calculated NLO parameters for aniline and a related donor-acceptor molecule, p-nitroaniline, to provide context for the expected properties of this compound.
| Molecule | Dipole Moment (μ) [Debye] | Polarizability (α) [a.u.] | First Hyperpolarizability (β) [a.u.] |
|---|---|---|---|
| Aniline | ~1.5 - 1.9 | ~70 - 80 | ~150 - 250 |
| p-Nitroaniline | ~6.0 - 7.0 | ~90 - 110 | ~2000 - 3500 |
| This compound (Expected Range) | ~1.8 - 2.5 | ~180 - 220 | ~300 - 600 |
Note: Values are typical ranges from DFT calculations and can vary with the level of theory and basis set used. The values for the target compound are estimations based on its structure.
The predicted hyperpolarizability for this compound is expected to be modest but greater than that of simple aniline due to the extended conjugation and increased molecular size provided by the benzyloxy group.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of conformational dynamics, structural stability, and intermolecular interactions over a specific period.
For a flexible molecule like this compound, MD simulations can reveal important information about its dynamic nature in different environments (e.g., in a vacuum, in a solvent, or interacting with a biological target). Key parameters are analyzed from the simulation trajectory to quantify this behavior:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms over time from a reference structure (usually the initial, energy-minimized structure). A low and stable RMSD value over the simulation period indicates that the molecule has reached a stable conformation, while large fluctuations suggest significant conformational changes.
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each individual atom or residue and measures its fluctuation around its average position. High RMSF values indicate regions of high flexibility, whereas low values point to more constrained or rigid parts of the molecule. For this compound, the terminal ends of the molecule and the -CH2-O- linker are expected to show higher flexibility compared to the rigid aromatic rings.
These analyses provide a comprehensive picture of the molecule's structural dynamics, which is essential for understanding its behavior in solution and its potential to bind to specific targets.
| Parameter | Definition | Interpretation for this compound |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average change in atomic coordinates from a reference structure over time. | Indicates the overall structural stability and whether the molecule has reached equilibrium during the simulation. |
| RMSF (Root Mean Square Fluctuation) | Measures the flexibility of individual atoms or groups of atoms. | Highlights flexible regions, such as the ether linkage and terminal groups, versus rigid regions like the aromatic rings. |
| Rg (Radius of Gyration) | The root mean square distance of the atoms from the molecule's center of mass. | Provides insight into the molecule's compactness and overall shape during the simulation. |
Applications in Advanced Materials Science
Design and Synthesis of Liquid Crystalline Materials
4-[(Benzyloxy)methyl]aniline and its derivatives are instrumental in the design of thermotropic liquid crystals, particularly those based on Schiff base (azomethine) linkages. The imine bond in Schiff bases is relatively stable, ensuring the stability of the liquid crystal phase over a broad temperature range, and can be tailored to modify mesomorphic properties mdpi.com.
In a comparative study of structurally related Schiff base compounds, those incorporating a terminal benzyloxy group exhibited a wider range of the more ordered Smectic A (SmA) phase compared to analogues with other terminal substituents, which predominantly showed nematic phases. mdpi.com This demonstrates the critical role of the benzyloxy moiety in dictating the type and stability of the mesophase.
Schiff bases are commonly synthesized through a condensation reaction between a primary amine and an aldehyde. While this compound itself contains the amine, a closely related analogue, 4-(benzyloxy)benzaldehyde, is frequently reacted with various anilines to form liquid crystals. The principles governing the influence of the benzyloxy group remain the same. For instance, a series of Schiff base liquid crystals with the general structure (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline has been synthesized and studied. mdpi.comresearchgate.netnih.gov
These studies revealed that all homologues, regardless of the length of the opposing alkyloxy chain (from 6 to 16 carbons), exclusively exhibited the Smectic A (SmA) mesophase. mdpi.comnih.gov The thermal stability and mesomorphic range of these materials are directly influenced by the molecular architecture.
Below is an interactive data table summarizing the phase transition temperatures for a series of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline compounds, denoted as In, where 'n' is the number of carbons in the alkyloxy chain.
| Compound | Heating (°C) | Cooling (°C) |
| I6 | Cr 111.9 SmA 129.1 Iso | Iso 127.3 SmA 88.5 Cr |
| I8 | Cr 109.8 SmA 135.5 Iso | Iso 134.2 SmA 101.3 Cr |
| I16 | Cr 109.5 SmA 126.5 Iso | Iso 125.8 SmA 109.5 Cr |
| Cr = Crystalline, SmA = Smectic A, Iso = Isotropic Liquid. Data sourced from differential scanning calorimetry (DSC) measurements. researchgate.net |
Development of Photoresponsive and Photochromic Materials
The aniline (B41778) functional group in this compound allows for its incorporation into photochromic systems, most notably azobenzene derivatives. Photochromic molecules can reversibly switch between two isomers upon light irradiation, leading to a change in their absorption spectra and other properties. beilstein-journals.org
Azobenzene-based materials are a prominent class of T-type photochromic systems, where a photogenerated isomer thermally reverts to its more stable form. beilstein-journals.org They undergo a reversible isomerization between their stable trans (E) and metastable cis (Z) forms when irradiated with light of a specific wavelength. This process forms the basis of optical switching applications.
This compound can be used to synthesize asymmetrical azobenzene derivatives through an azo coupling reaction. This involves the reaction of a diazonium salt with an activated aromatic compound, in this case, the aniline derivative. mdpi.com The resulting molecule would possess the photo-switchable azo group linked to the benzyloxymethyl aniline moiety. The electronic properties of the substituents on the azobenzene core are crucial for tuning the switching behavior, including the wavelengths of isomerization and the rate of thermal relaxation from the cis to the trans form. beilstein-journals.org For example, photoresponsive molecularly imprinted polymers have been developed using a custom-synthesized azobenzene monomer, demonstrating the ability to adsorb a target molecule under one wavelength of light and release it under another. nih.govresearchgate.net
Integration into Polymeric Architectures for Functional Materials
The primary amine group of this compound serves as a reactive site for its integration into various polymer backbones, creating functional materials with tailored properties.
This can be achieved through several polymerization techniques:
Condensation Polymerization: The aniline can react with dicarboxylic acids, acyl chlorides, or dianhydrides to form polyamides and polyimides. These high-performance polymers could benefit from the properties imparted by the benzyloxymethyl side group, such as increased solubility or modified thermal characteristics.
Functional Monomer: The aniline can be chemically modified to attach a polymerizable group, such as a methacrylate or vinyl group. The resulting monomer can then undergo chain-growth polymerization to produce polymers with pendant this compound units. Such polymers could be used in applications like molecularly imprinted polymers for selective adsorption and separation of specific substances. nih.govnih.gov
For instance, research on bifunctional polymeric resins has shown that introducing specific functional groups onto a polymer network can significantly enhance its adsorption capacity for molecules like aniline and its derivatives. nih.gov By incorporating this compound into a polymer structure, materials with specific recognition sites or responsive behaviors can be fabricated.
Surface Functionalization and Thin Film Fabrication
The chemical reactivity of the aniline group also allows this compound to be used for the functionalization of surfaces and the fabrication of thin films.
Surface Grafting: The molecule can be covalently bonded to surfaces that have been pre-activated with complementary functional groups (e.g., epoxides, carboxylic acids). This process alters the surface chemistry, potentially modifying properties like wettability, adhesion, or biocompatibility. An experimental protocol to improve the adhesion of a poly(methyl methacrylate) coating on an aluminum alloy involved functionalizing the surface with a monomer that bonds covalently, leaving a terminal group to promote subsequent polymerization. researchgate.net A similar principle could apply to aniline derivatives.
Thin Film Fabrication: Materials incorporating this compound can be processed into thin films using various techniques. For polymeric materials derived from this compound, methods like spin-coating or dip-coating can be employed to create uniform layers. mdpi.comresearchgate.net Another sophisticated method is layer-by-layer assembly, where ultrathin films are constructed by the sequential adsorption of complementary species. nih.gov This technique allows for precise control over the film thickness and architecture, enabling the fabrication of complex device structures like organic thin-film transistors. nih.gov
Applications in Advanced Organic Synthesis and Pharmaceutical Scaffold Development
Strategic Use as a Key Building Block in Complex Synthetic Routes
The utility of 4-[(Benzyloxy)methyl]aniline as a key intermediate is prominently demonstrated in multi-step synthetic sequences aimed at producing biologically active compounds. Its incorporation allows for the introduction of the (benzyloxy)methylphenyl moiety, a substructure found in various pharmacologically relevant molecules. A notable example is its use in the synthesis of a library of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which were evaluated for antimycobacterial properties. nih.gov
The synthesis of the this compound building block itself is a multi-step process, typically starting from a readily available precursor like 4-cyanophenol. nih.gov The synthetic route involves:
Protection of the phenolic hydroxyl group: A second-order nucleophilic substitution (SN2) reaction between 4-cyanophenol and a benzyl (B1604629) bromide in the presence of a base like potassium carbonate yields the corresponding 4-(benzyloxy)benzonitrile. nih.gov This step is crucial for installing the stable benzyl ether.
Reduction of the nitrile: The nitrile group of 4-(benzyloxy)benzonitrile is then reduced to a primary amine using a powerful reducing agent such as lithium aluminum hydride (Li(AlH4)). nih.gov This transformation furnishes the target this compound. nih.gov
Once synthesized, this key building block can be used in subsequent reactions. For instance, the primary amine can act as a nucleophile in substitution reactions, as seen in its reaction with 2-alkyl-4-chloroquinolines to form N-substituted aminoquinolines, highlighting its strategic importance in constructing complex molecular frameworks. nih.gov
| Step | Starting Material | Reagent(s) | Product | Yield (%) |
| 1 | 4-Cyanophenol | Benzyl bromide, K2CO3 | 4-(Benzyloxy)benzonitrile | 92–99 |
| 2 | 4-(Benzyloxy)benzonitrile | Lithium aluminum hydride (Li(AlH4)) | This compound | 49–80 |
Table 1: Synthetic route for the preparation of this compound as a key building block. Yields are based on reported experimental data. nih.gov
Construction of Heterocyclic Scaffolds for Chemical Libraries
The development of chemical libraries containing diverse molecular scaffolds is fundamental to modern drug discovery. This compound is an attractive starting material for generating such libraries due to its capacity to participate in various ring-forming reactions or to be appended to existing heterocyclic systems. Its bifunctional nature allows for the systematic variation of substituents, leading to a wide array of analogues for biological screening. The synthesis of a focused library of 27 distinct N-(4-(benzyloxy)benzyl)-4-aminoquinolines for antitubercular screening serves as a prime example of its application in this context. nih.gov
While direct utilization of this compound in classic one-pot indole syntheses is not typical, it can serve as a precursor to the necessary starting materials. The Fischer indole synthesis, a robust method for creating the indole nucleus, requires a phenylhydrazine derivative and a ketone or aldehyde. wikipedia.orgtaylorandfrancis.com
A plausible synthetic pathway to incorporate the this compound structure into an indole ring would involve a two-step conversion:
Diazotization: The primary amino group of this compound can be converted to a diazonium salt using sodium nitrite under acidic conditions.
Reduction: The resulting diazonium salt can be reduced, for example with tin(II) chloride, to yield the corresponding {4-[(benzyloxy)methyl]phenyl}hydrazine.
This hydrazine derivative could then be reacted with a variety of ketones or aldehydes under acidic catalysis (using Brønsted or Lewis acids) to undergo the characteristic nih.govnih.gov-sigmatropic rearrangement of the Fischer synthesis, ultimately forming the indole ring. wikipedia.orgnih.gov This approach allows for the preparation of indole derivatives specifically substituted at the 5- or 6-position (depending on the cyclization regiochemistry) with the (benzyloxy)methyl group, a valuable handle for further functionalization.
This compound is a key reactant in the preparation of substituted aminoquinoline frameworks, which are precursors to a wide range of biologically active molecules, including those related to quinolinylchalcones. Specifically, it has been successfully employed in the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines. nih.gov This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amino group of this compound displaces a halogen, typically chlorine, from the 4-position of a quinoline ring. nih.govfrontiersin.org
The reaction is generally carried out at elevated temperatures in a polar aprotic solvent like dimethylsulfoxide (DMSO), with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct. nih.gov This method has been used to create a library of compounds by varying the substituents on both the this compound precursor and the quinoline core. nih.gov The resulting N-(4-(benzyloxy)benzyl)-4-aminoquinoline products are valuable scaffolds in medicinal chemistry. nih.gov
| Quinoline Reactant (Substituted 4-chloroquinoline) | This compound Reactant | Product | Yield (%) |
| 4-Chloro-2-methyl-6-nitroquinoline | This compound | N-{4-[(Benzyloxy)methyl]phenyl}-2-methyl-6-nitroquinolin-4-amine | 35 |
| 4-Chloro-6-fluoro-2-methylquinoline | 4-({[4-(Trifluoromethyl)phenyl]methoxy}methyl)aniline | 6-Fluoro-2-methyl-N-(4-({[4-(trifluoromethyl)phenyl]methoxy}methyl)phenyl)quinolin-4-amine | 41 |
| 4,6-Dichloro-2-methylquinoline | This compound | 6-Chloro-N-{4-[(benzyloxy)methyl]phenyl}-2-methylquinolin-4-amine | 48 |
| 4-Chloro-2-ethyl-6-fluoroquinoline | 4-({[4-Fluorophenyl]methoxy}methyl)aniline | 2-Ethyl-6-fluoro-N-(4-({[4-fluorophenyl]methoxy}methyl)phenyl)quinolin-4-amine | 26 |
Table 2: Examples from the synthesis of a library of N-(4-(benzyloxy)benzyl)-4-aminoquinoline derivatives. Yields are based on reported experimental data after purification. nih.gov
Benzodiazepines and their fused heterocyclic analogues are a privileged class of compounds in medicinal chemistry. The most common synthetic strategies for preparing the 1,5-benzodiazepine core involve the condensation reaction of an o-phenylenediamine with a 1,3-dicarbonyl compound, an α,β-unsaturated carbonyl compound, or two equivalents of a ketone. nih.govnih.gov
In this context, this compound does not serve as a direct precursor for the benzodiazepine ring itself. However, it can be incorporated as a key substituent into the final structure. This can be achieved by using a more complex starting material that already contains the this compound moiety. For example, a substituted o-phenylenediamine bearing the (benzyloxy)methylphenyl group at the 4-position could be synthesized. This functionalized diamine could then undergo condensation with various ketones in the presence of an acid catalyst (e.g., silica (B1680970) sulfuric acid, zeolites, or Lewis acids) to yield a library of 1,5-benzodiazepine derivatives, each featuring the pendant 4-[(benzyloxy)methyl]phenyl group. nih.govijcce.ac.ir This strategy allows for the introduction of this specific side chain, which can influence the compound's steric and electronic properties and its potential biological activity.
The 1,3,4-oxadiazole ring is a bioisostere of ester and amide groups and is a common feature in many pharmaceutical agents. researchgate.net The direct synthesis of a 1,3,4-oxadiazole ring from an aniline (B41778) is not a standard transformation. Common synthetic routes involve the dehydrative cyclization of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. organic-chemistry.org
To utilize this compound as a precursor for an oxadiazole derivative, a multi-step functional group transformation is necessary. A plausible synthetic sequence would be:
Conversion to a Benzoic Acid: The amino group of this compound could be converted to a nitrile via the Sandmeyer reaction, followed by hydrolysis to the corresponding 4-[(benzyloxy)methyl]benzoic acid.
Formation of an Acid Hydrazide: The resulting benzoic acid derivative can be converted to its corresponding acid hydrazide by reaction with hydrazine hydrate, often after activation as an ester or acid chloride.
Cyclization to Oxadiazole: This acid hydrazide is a key intermediate that can be cyclized to form the 1,3,4-oxadiazole ring through various methods, such as reaction with another carboxylic acid, an orthoester, or by oxidative cyclization of a derived hydrazone. organic-chemistry.orgresearchgate.net This pathway would yield a 2,5-disubstituted 1,3,4-oxadiazole where one of the substituents is the 4-[(benzyloxy)methyl]phenyl group.
Precursor for Specialized Reagents in Chemical Biology
The structural features of this compound make it a suitable precursor for creating specialized reagents used in chemical biology to probe biological systems. The primary amine serves as a convenient attachment point or "handle" for conjugation to other molecules, such as fluorescent dyes, biotin tags, or solid supports.
Furthermore, the benzyloxymethylphenyl portion of the molecule can act as a structural mimic of biological motifs, such as the side chain of tyrosine. biosynth.com This mimicry can be exploited to design molecules that bind to specific protein pockets or active sites. For example, related benzyloxy-aniline derivatives have been incorporated into molecules designed as androgen receptor antagonists, demonstrating the utility of this scaffold in creating targeted therapeutic agents. nih.gov By modifying this compound, researchers can develop molecular probes to study enzyme function, receptor binding, or to be used in affinity chromatography for the purification of specific proteins. The benzyl protecting group also offers the option for late-stage deprotection to unmask a reactive benzyl alcohol, which could then be used for further chemical modifications in situ or to interact with a biological target.
Development of Chromogenic Enzyme Substrates
Aniline derivatives are a well-established class of compounds used in the creation of chromogenic reagents for diagnostic and biochemical assays. medchemexpress.com These reagents, often referred to as Trinder's reagents, are highly water-soluble and are employed to detect the activity of various enzymes. medchemexpress.com For instance, derivatives like TOOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline) are used in combination with other reagents to form a chromogenic system that produces a colored compound in the presence of an oxidase enzyme, allowing for the measurement of its activity. medchemexpress.com
Fragment-Based Drug Design (FBDD) and Lead Generation Strategies
Fragment-Based Drug Design (FBDD) is a powerful method in modern drug discovery that begins by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.govexactelabs.comyoutube.commdpi.com Once identified, these fragments serve as starting points for the development of more potent lead compounds through processes of fragment growing, linking, or merging. nih.gov This approach efficiently samples chemical space and can identify unique binding interactions, making it particularly useful for challenging targets like protein-protein interactions. nih.govyoutube.com
The benzyloxy pharmacophore, a key feature of this compound, is recognized for its importance in the design of bioactive molecules. For example, this motif is a crucial component of the drug Safinamide, a monoamine oxidase B (MAO-B) inhibitor. nih.gov The presence of the benzyloxy group has been shown to be significant in the inhibitory activity of various compound classes, highlighting its value in designing molecules that interact with specific enzyme cavities. nih.gov
While the benzyloxy and aniline moieties are valuable components in lead generation, specific studies employing this compound as a fragment in FBDD screening campaigns are not prominently documented. Lead generation is a critical early phase in drug discovery that aims to identify promising chemical series from initial screening hits. researchgate.netresearchgate.net The process involves a multidisciplinary approach, often integrating computational chemistry, structural biology, and medicinal chemistry to optimize initial hits into viable lead compounds with improved potency and drug-like properties. researchgate.netibs.re.kryoutube.com Aniline derivatives are considered ubiquitous structural motifs in pharmaceuticals and are often used as building blocks in the synthesis of new drug candidates. uva.nlnih.gov
Supramolecular Chemistry and Molecular Recognition Studies
Analysis of Hydrogen Bonding Networks in Crystalline Solids
In the case of aniline (B41778) derivatives, the amino group (-NH₂) is a potent hydrogen bond donor, while the presence of electronegative atoms like oxygen can act as acceptors. The crystal structure of 4-aminobenzyl alcohol reveals a "herringbone" pattern with stacks of hydrogen-bonded molecules. researchgate.netnih.gov This arrangement is dictated by the interplay of N-H···O and O-H···N hydrogen bonds, creating a stable, extended network.
For 4-[(Benzyloxy)methyl]aniline, the primary hydrogen bond donor is the amino group. The ether oxygen in the benzyloxy group is a potential hydrogen bond acceptor. It is therefore plausible that the crystalline structure of this compound would be stabilized by N-H···O hydrogen bonds, potentially forming chains or sheets of molecules. The specific geometry and strength of these bonds would depend on the steric hindrance and electronic effects of the bulky benzyl (B1604629) group.
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor Group | Acceptor Group | Potential Interaction Type |
|---|---|---|
| Amino (-NH₂) | Ether Oxygen (-O-) | Intermolecular N-H···O |
| Amino (-NH₂) | Amino (-NH₂) | Intermolecular N-H···N |
Investigation of Aromatic π-π Stacking Interactions
Aromatic π-π stacking is another critical non-covalent interaction that directs the self-assembly of molecules containing phenyl rings. This interaction arises from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The presence of two phenyl rings in this compound—one from the aniline moiety and one from the benzyl group—suggests that π-π stacking plays a significant role in its crystal packing.
The geometry of π-π stacking can vary, including face-to-face, parallel-displaced, and T-shaped (edge-to-face) arrangements. The specific conformation adopted is a balance between attractive and repulsive forces. In many organic crystals, parallel-displaced stacking is common, as it minimizes electrostatic repulsion. The centroid-to-centroid distance between stacked rings is a key parameter, typically falling in the range of 3.3 to 3.8 Å.
Principles of Self-Assembly and Crystal Engineering
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Crystal engineering is a subset of this field that focuses on the design and synthesis of crystalline solids with desired properties by controlling these intermolecular forces. The principles of self-assembly and crystal engineering are fundamental to understanding and predicting the solid-state structure of this compound.
The final crystal structure of an organic molecule is a result of a delicate balance between various attractive and repulsive forces, including hydrogen bonds, π-π stacking, and van der Waals interactions. The molecular shape and the distribution of functional groups are key determinants of the resulting supramolecular assembly.
In the context of this compound, the flexible benzyl ether linkage allows for conformational freedom, which can lead to different packing arrangements and potentially polymorphism—the ability of a compound to exist in more than one crystalline form. The formation of specific, predictable supramolecular synthons, which are robust and transferable structural motifs based on intermolecular interactions, is a primary goal of crystal engineering. For aniline derivatives, the N-H···O and N-H···N hydrogen bonds are common and reliable synthons.
The self-assembly of oligo(aniline)s into nanowires has been shown to be driven by a combination of hydrogen bonding, electrostatic interactions, and π-π stacking. This demonstrates how these fundamental interactions can be harnessed to create complex, functional nanostructures.
Design and Characterization of Host-Guest Systems
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. The design of effective host-guest systems relies on the principles of molecular recognition, where the host has a binding site that is complementary in size, shape, and chemical properties to the guest.
Aniline and its derivatives can act as guests in various host-guest systems. For example, cucurbit[n]urils, a class of macrocyclic host molecules, have been shown to encapsulate aniline-containing guests. The binding is driven by a combination of hydrophobic effects, ion-dipole interactions, and hydrogen bonding. The aromatic ring of the aniline derivative is typically encapsulated within the hydrophobic cavity of the cucurbituril host.
While specific studies on host-guest systems involving this compound as either the host or guest are not prevalent in the searched literature, its structural features suggest potential applications. The presence of aromatic rings could allow it to be a guest for hosts with aromatic cavities, such as cyclodextrins or calixarenes. Conversely, the flexible structure and potential for forming specific hydrogen bonds might enable derivatives of this compound to be designed as hosts for smaller guest molecules. The characterization of such host-guest complexes typically involves techniques like NMR spectroscopy, isothermal titration calorimetry (ITC), and X-ray crystallography to determine the binding stoichiometry, affinity, and the precise nature of the intermolecular interactions.
Future Research Directions and Emerging Paradigms in 4 Benzyloxy Methyl Aniline Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of 4-[(Benzyloxy)methyl]aniline and its analogues is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for high-throughput screening and optimization.
The integration of Process Analytical Technology (PAT) with these automated systems provides real-time monitoring of reactions, allowing for dynamic optimization and ensuring consistent product quality. mit.edu This data-rich approach not only enhances process understanding but also accelerates the development of robust and scalable synthetic methods for valuable intermediates. protheragen.aipharmtech.com
Table 1: Comparison of Batch vs. Flow Synthesis for Amine Production
| Feature | Batch Synthesis | Flow Synthesis |
| Process Control | Limited control over mixing and temperature gradients. | Precise control over temperature, pressure, and mixing. |
| Safety | Handling of hazardous reagents and intermediates poses risks. | Improved safety due to smaller reaction volumes and enclosed systems. |
| Scalability | Often challenging and requires significant process redevelopment. | More straightforward scalability by extending reaction time or using larger reactors. |
| Efficiency | Can be time-consuming with manual workup and purification steps. | Higher throughput and potential for continuous production. |
| Reproducibility | Can be variable due to inconsistencies in manual operations. | High reproducibility due to automated and precise control. |
Sustainable Synthesis and Green Chemistry Innovations
The principles of green chemistry are increasingly guiding the development of synthetic routes to this compound and related compounds, aiming to minimize environmental impact and enhance sustainability. A primary focus is the replacement of hazardous reagents and solvents with more benign alternatives.
A significant area of innovation is the catalytic N-alkylation of anilines using alcohols, which generates water as the only byproduct, representing a highly atom-economical approach. nih.gov The use of benzyl (B1604629) alcohol for the N-alkylation of anilines is a greener alternative to traditional methods that often employ toxic alkyl halides. sioc-journal.cnacs.orgacs.orgrug.nl Research is focused on developing robust and recyclable heterogeneous catalysts, including those based on non-precious metals, to facilitate these transformations under milder conditions. hw.ac.uk
The use of green solvents, such as water, ionic liquids, and deep eutectic solvents, is also being explored to reduce the reliance on volatile organic compounds. Biocatalysis, employing enzymes to carry out specific chemical transformations, offers another promising avenue for the sustainable synthesis of chiral amines and their derivatives. wiley.comnih.govsemanticscholar.orgmdpi.comresearchgate.net This approach can provide high enantioselectivity under mild reaction conditions, which is particularly important for the synthesis of pharmaceutical intermediates. nih.govsemanticscholar.orgresearchgate.net
Table 2: Green Chemistry Metrics for Amine Synthesis
| Metric | Description | Relevance to this compound Synthesis |
| Atom Economy | A measure of the efficiency of a chemical reaction in converting reactants to the desired product. | Maximized in catalytic processes that generate minimal byproducts, such as N-alkylation with alcohols. |
| E-Factor | The mass ratio of waste to desired product. | Lowered by using recyclable catalysts and minimizing solvent use. |
| Process Mass Intensity (PMI) | The total mass of materials used to produce a certain mass of product. | Reduced through the use of more efficient reactions and streamlined workup procedures. |
| Solvent Selection | Choosing solvents with low environmental impact and toxicity. | Moving towards water, bio-based solvents, or solvent-free conditions. |
Application of Artificial Intelligence and Machine Learning in Reaction Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of synthetic routes for compounds like this compound. thepharmamaster.com These computational approaches can analyze vast datasets of chemical reactions to identify patterns and predict reaction outcomes with increasing accuracy. rsc.org
The integration of AI with automated synthesis platforms creates a closed-loop system where the AI designs an experiment, the robot performs it, and the results are fed back to the AI to refine its models and design the next experiment. semanticscholar.orgdrugtargetreview.com This autonomous approach to reaction optimization has the potential to significantly accelerate the development of new and improved synthetic methods. innovationnewsnetwork.comunsw.edu.auacs.orgunina.it
Table 3: Applications of AI/ML in the Synthesis of Aniline (B41778) Derivatives
| Application | Description | Potential Impact on this compound Synthesis |
| Reaction Condition Prediction | ML models predict optimal catalysts, solvents, temperatures, and reagents. | Faster identification of efficient and selective reaction conditions. |
| Retrosynthetic Analysis | AI algorithms propose novel synthetic routes to a target molecule. | Discovery of more efficient and sustainable pathways to derivatives. |
| Catalyst Design | ML can guide the design of new catalysts with improved activity and selectivity. innovationnewsnetwork.com | Development of highly efficient catalysts for N-alkylation and other key transformations. |
| Predictive Modeling of Regioselectivity | AI models can predict the position of substitution in aromatic ring functionalization. rsc.orgresearchgate.netnih.govfigshare.comwur.nl | Improved control over the synthesis of specifically substituted aniline derivatives. |
Development of Novel Characterization Techniques for Complex Structures
The unambiguous characterization of this compound and its derivatives, including the identification of impurities and the determination of stereochemistry, is crucial for ensuring their quality and performance in various applications. While standard analytical techniques remain valuable, there is a continuous drive to develop and apply more advanced and sensitive methods.
Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques, such as COSY, HSQC, and HMBC, are indispensable for the detailed structural elucidation of complex organic molecules. researchgate.netethz.chiium.edu.my These methods provide information about the connectivity of atoms within a molecule, which is essential for confirming the structure of novel derivatives and identifying positional isomers.
Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopy, are particularly powerful for the analysis of complex mixtures and the profiling of impurities. benthamdirect.comijfmr.comrsisinternational.orgajrconline.org Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are routinely used to identify and quantify trace-level impurities in pharmaceutical intermediates. benthamdirect.comrsisinternational.orgajrconline.org The development of high-resolution mass spectrometry (HRMS) further enhances the ability to determine the elemental composition of unknown compounds. Advanced mass spectrometry techniques also play a crucial role in the isomeric differentiation of complex amine structures.
Table 4: Advanced Characterization Techniques for Aniline Derivatives
| Technique | Information Provided | Application for this compound |
| 2D NMR (COSY, HSQC, HMBC) | Through-bond correlations between nuclei, providing detailed structural connectivity. researchgate.netethz.ch | Unambiguous structure confirmation of new derivatives and identification of isomers. |
| LC-MS/MS | Separation of components in a mixture followed by mass analysis for identification and quantification. benthamdirect.com | Impurity profiling and pharmacokinetic studies of drug candidates. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to determine elemental composition. | Confirmation of the molecular formula of novel compounds. |
| Chiral Chromatography | Separation of enantiomers. | Determination of enantiomeric purity for chiral derivatives. |
Q & A
Q. Basic Research Focus
- Spectroscopy :
- Chromatography :
What strategies resolve contradictions in spectroscopic data when analyzing derivatives of this compound?
Advanced Research Focus
Data discrepancies often arise from conformational isomerism or solvent effects. Mitigation approaches include:
- Multi-technique validation : Cross-checking NMR chemical shifts with X-ray crystallography (if available) or computational predictions .
- Dynamic NMR : Resolving rotational barriers in benzyloxy groups by variable-temperature experiments .
- Mass spectrometry (HRMS) : Confirming molecular formulas for ambiguous fragments .
What safety precautions are critical when handling this compound, given its potential hazards?
Q. Basic Research Focus
- Ventilation : Use fume hoods to avoid inhalation of organic vapors .
- Personal protective equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact .
- First aid : Immediate rinsing with water for eye/skin exposure and artificial respiration if inhaled .
How does the introduction of electron-donating groups (e.g., benzyloxy) influence the electronic properties and reactivity of the aniline moiety in cross-coupling reactions?
Advanced Research Focus
The benzyloxy group enhances electron density at the para-position of the aniline ring, facilitating:
- Electrophilic substitution : Directed ortho/meta functionalization in Friedel-Crafts or Ullmann couplings .
- Redox activity : Stabilization of radical intermediates in oxidative coupling reactions, as evidenced by cyclic voltammetry .
- Steric effects : Bulky substituents may hinder regioselectivity, requiring tailored catalysts (e.g., Pd/Cu systems) .
What are the recommended storage conditions to ensure the stability of this compound under laboratory settings?
Q. Basic Research Focus
- Temperature : Store at 2–8°C in amber vials to prevent photodegradation .
- Moisture control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the benzyl ether .
- Inert atmosphere : Argon or nitrogen blankets to suppress oxidation .
How can enantioselective synthesis techniques be applied to derivatives of this compound to achieve desired stereochemical outcomes?
Q. Advanced Research Focus
- Chiral auxiliaries : Use (S)-4-(benzyloxy)-2-(((4-methoxyphenyl)amino)methyl)butan-1-ol as a template for asymmetric induction .
- Catalytic hydroformylation : Rhodium complexes with phosphine ligands (e.g., BINAP) yield enantiomeric excesses >90% in prochiral substrates .
- Kinetic resolution : Enzymatic methods (e.g., lipases) to separate racemic mixtures of hydroxylated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
